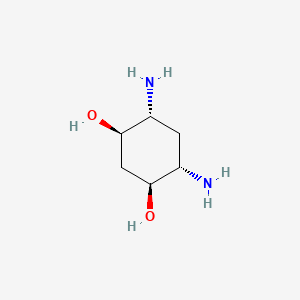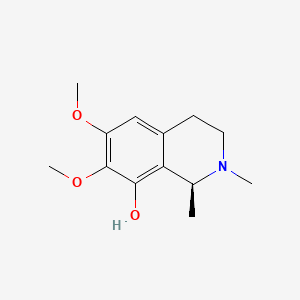
(+)-Pellotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Pellotine is a natural product found in Turbinicarpus pseudopectinatus, Gymnocalycium bodenbenderianum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
1. Role in Nicotine and Tobacco Research
The Society for Research on Nicotine and Tobacco summarized its inaugural scientific meeting, highlighting the effects of nicotine and tobacco use. Although (+)-Pellotine is not directly mentioned, its relevance lies in the broader context of nicotine research, where compounds like (+)-Pellotine are crucial in understanding the physiological and pharmacological aspects of nicotine and related substances. The conference emphasized the importance of nicotine as both a public health problem and a tool for research, shedding light on genetic determinants of nicotine use and the development of therapeutic uses for nicotine-related compounds in various diseases like schizophrenia, Alzheimer's, Parkinson's, Tourette's syndrome, and ulcerative colitis (Perkins et al., 1996).
2. Pharmacogenetics Research
The NIH Pharmacogenetics Research Network (PGRN) focuses on correlating drug response with genetic variation, concentrating on drugs for asthma, depression, cardiovascular disease, addiction of nicotine, and cancer. While not directly referencing (+)-Pellotine, this research area is pertinent as it involves studying the interaction of drugs like nicotine-related compounds with various genetic makeups. The varied scientific data stored in the Pharmacogenetics and Pharmacogenomics Knowledge Base (PharmGKB) may include information relevant to (+)-Pellotine and similar substances, underlining the role of pharmacogenetics in understanding drug responses (Giacomini et al., 2007).
3. Early Research and Historical Context
An interdisciplinary study on peyote highlighted the role of (+)-Pellotine in the history of scientific research on this cactus. The study mentioned that Lophophora diffusa, a species of peyote, predominantly produces phenolic tetrahydroisoquinoline alkaloids, mainly pellotine, and almost no mescaline. This distinction in chemical composition between Lophophora diffusa and Lophophora williamsii has significant implications for the understanding of peyote's pharmacological properties and the role of compounds like (+)-Pellotine (Bruhn & Holmstedt, 1973).
Eigenschaften
CAS-Nummer |
83-14-7 |
|---|---|
Produktname |
(+)-Pellotine |
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C13H19NO3/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15/h7-8,15H,5-6H2,1-4H3/t8-/m0/s1 |
InChI-Schlüssel |
NKHMWHLJHODBEP-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
Kanonische SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
Synonyme |
pellotine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



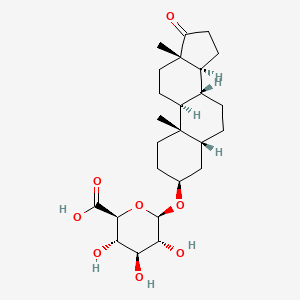
![methyl (2R,4R,6S,12R)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1253825.png)
![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1253826.png)
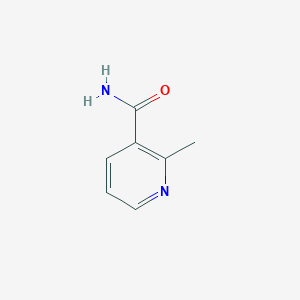
![(1R,3S,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1253831.png)
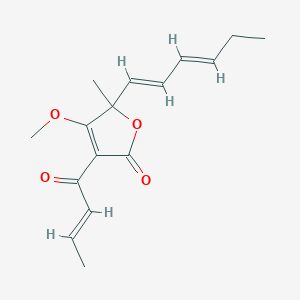
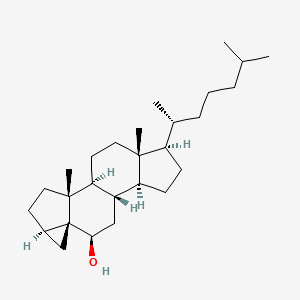
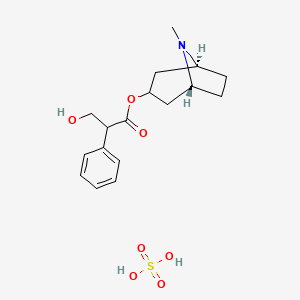
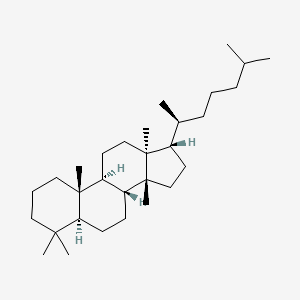

![(1R,3R,8R,19E,21Z,25R,26S,27S)-18-(1-hydroxyethyl)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1253840.png)
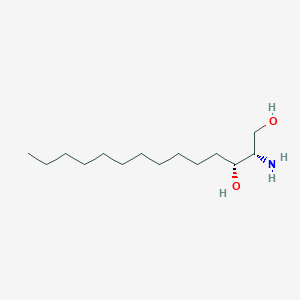
![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)
